molecular formula C9H9ClN2O2S2 B13623641 1-(Imidazo[2,1-b]thiazol-6-ylmethyl)cyclopropane-1-sulfonyl chloride

1-(Imidazo[2,1-b]thiazol-6-ylmethyl)cyclopropane-1-sulfonyl chloride

Cat. No.: B13623641
M. Wt: 276.8 g/mol
InChI Key: FTSNRNWJLXJOBT-UHFFFAOYSA-N
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Description

1-(Imidazo[2,1-b]thiazol-6-ylmethyl)cyclopropane-1-sulfonyl chloride is a complex organic compound that features an imidazo[2,1-b]thiazole ring system attached to a cyclopropane ring via a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Imidazo[2,1-b]thiazol-6-ylmethyl)cyclopropane-1-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the imidazo[2,1-b]thiazole ring system, followed by the introduction of the cyclopropane ring and finally the sulfonyl chloride group. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Imidazo[2,1-b]thiazol-6-ylmethyl)cyclopropane-1-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The imidazo[2,1-b]thiazole ring can participate in redox reactions, altering the electronic properties of the compound.

    Cycloaddition Reactions: The cyclopropane ring can undergo cycloaddition reactions, leading to the formation of larger ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can lead to the formation of sulfoxides or sulfones.

Scientific Research Applications

1-(Imidazo[2,1-b]thiazol-6-ylmethyl)cyclopropane-1-sulfonyl chloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Imidazo[2,1-b]thiazol-6-ylmethyl)cyclopropane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This can result in the inhibition or activation of specific biological pathways, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine hydrochloride
  • 1-(Imidazo[2,1-b]thiazol-6-yl)propan-2-amine hydrochloride
  • (1-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride

Uniqueness

1-(Imidazo[2,1-b]thiazol-6-ylmethyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of the cyclopropane ring and the sulfonyl chloride group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C9H9ClN2O2S2

Molecular Weight

276.8 g/mol

IUPAC Name

1-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)cyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C9H9ClN2O2S2/c10-16(13,14)9(1-2-9)5-7-6-12-3-4-15-8(12)11-7/h3-4,6H,1-2,5H2

InChI Key

FTSNRNWJLXJOBT-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CN3C=CSC3=N2)S(=O)(=O)Cl

Origin of Product

United States

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